Self-assembled monolayers (SAMs) are ordered arrays of molecules attached to a surface. Researchers use 1-decanethiol to form SAMs on gold surfaces due to its strong affinity for gold atoms. These SAMs serve as model systems for studying various phenomena, including:
1-Decanethiol, with the molecular formula CHS, is a straight-chain aliphatic thiol. It consists of a ten-carbon chain terminated by a thiol (-SH) functional group. This compound is characterized by its relatively low volatility and distinctive odor, reminiscent of garlic or onions, which is typical for thiols. It is a colorless liquid at room temperature and has a molecular weight of approximately 174.35 g/mol .
The primary mechanism of action for 1-Decanethiol is related to its ability to form self-assembled monolayers (SAMs) on gold surfaces. The strong interaction between the sulfur atom in the thiol group and gold atoms leads to the chemisorption of 1-Decanethiol molecules, forming a well-ordered organic layer on the gold substrate []. This SAM formation can modify the surface properties of gold, influencing its electrical conductivity, wettability, and biocompatibility [].
In the context of FETs, 1-Decanethiol SAMs can be used to improve charge injection by creating a more ordered and defined interface between the gold electrodes and the organic semiconductor material in the transistor. This can lead to improved device performance.
1-Decanethiol is considered a hazardous material due to its unpleasant odor and potential health effects.
1-Decanethiol exhibits biological activity that includes antimicrobial properties. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it of interest in the development of antimicrobial agents. Additionally, its unique odor can serve as a warning signal for potential hazards in various environments .
Several methods are available for synthesizing 1-decanethiol:
1-Decanethiol finds applications across various fields:
Research into the interactions of 1-decanethiol highlights its role in biological systems and materials science. Notably, it interacts with metals to form stable complexes, which can alter the electronic properties of materials. Additionally, studies have shown that it can influence cell signaling pathways due to its biological activity, although further research is needed to fully elucidate these mechanisms .
1-Decanethiol shares structural similarities with other aliphatic thiols. Here are some comparable compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
1-Octanethiol | CHS | Shorter carbon chain; less volatile |
1-Dodecanethiol | CHS | Longer carbon chain; higher boiling point |
1-Hexanethiol | CHS | Shorter chain; different odor profile |
2-Methyl-1-butanethiol | CHS | Branched structure; distinct aroma |
Uniqueness: The ten-carbon chain length gives 1-decanethiol unique properties compared to shorter or longer-chain thiols, affecting its volatility and reactivity. Its applications in material science and organic synthesis further distinguish it from similar compounds.
1-Decanethiol (C₁₀H₂₂S) is characterized by its distinctive properties that make it valuable for various applications:
1-Decanethiol possesses a mercaptan functional group (-SH) that readily forms covalent bonds with gold and other noble metal surfaces, making it ideal for self-assembled monolayer applications. Its ten-carbon alkyl chain provides sufficient van der Waals interactions to create stable, well-ordered structures on surfaces.
The adsorption of 1-decanethiol on Au(111) involves complex interfacial dynamics driven by sulfur-gold bonding and alkyl chain interactions. Time-resolved scanning tunneling microscopy (STM) studies reveal that decanethiol molecules form self-assembled monolayers (SAMs) through a multistep process. Initially, molecules adsorb at gold terrace edges or defects, followed by the formation of Au–thiolate complexes that diffuse across the surface [1] [7]. These complexes exhibit stochastic two-level switching behavior, where sulfur atoms transition between adjacent hollow sites on the Au(111) lattice [1] [7].
The growth kinetics are highly sensitive to temperature and pressure. At low temperatures (< 100 K) and high pressures (10⁻⁶ Torr), adsorption occurs under a physisorbed overlayer, leading to a pressure-independent growth rate [2]. In contrast, at room temperature, the process is dominated by the diffusion of decanethiol–Au complexes rather than individual thiolate molecules [1] [7]. This diffusion-mediated mechanism results in the formation of ordered domains with characteristic dimensions of 5–20 nm, as observed in STM topographs [1].
The structural evolution of 1-decanethiol SAMs follows a coverage-dependent pathway with distinct phases:
Coverage Range | Phase Characteristics | Lattice Parameters | Molecular Orientation |
---|---|---|---|
< 0.3 ML | Lattice gas | Disordered | Flat-lying |
0.3–0.6 ML | Striped phase | 11.5 × √3 rect | Double lamellae |
0.6–0.9 ML | δ-phase | c(4×2) | Interdigitated tails |
> 0.9 ML | β-phase | (√3×√3)R30° | Tilted (28–35°) |
At submonolayer coverages (< 0.3 ML), molecules adopt a flat-lying configuration in a lattice gas arrangement [4]. Upon reaching 0.3 ML, they condense into the striped phase characterized by double molecular lamellae with a 11.5 × √3 rectangular lattice [3]. This phase exhibits molecular axes aligned parallel to the surface plane, with sulfur atoms occupying bridge sites between gold rows [3].
Increasing coverage to 0.6 ML triggers a first-order transition to the δ-phase, where molecules develop interdigitated alkyl chains while maintaining a c(4×2) superlattice [4]. Near saturation coverage (0.9 ML), the system undergoes an edge-mediated melting transition, forming a supercooled 2D liquid that subsequently crystallizes into the β-phase with (√3×√3)R30° periodicity and molecular tilt angles of 28–35° [4] [5].
The molecular tilt in SAMs is critically dependent on alkyl chain length, as demonstrated by comparative studies:
Thiol Chain Length | Tilt Angle (°) | Phase Stability | Packing Density (molecules/nm²) |
---|---|---|---|
C8 (octanethiol) | 45–50 | Metastable | 3.8 ± 0.2 |
C10 (decanethiol) | 28–35 | Stable | 4.6 ± 0.3 |
C18 (octadecanethiol) | 35–50 | Pressure-dependent | 4.9 ± 0.4 |
For 1-decanethiol, the equilibrium β-phase exhibits a tilt angle of 28–35°, stabilized by van der Waals interactions between interdigitated alkyl chains [5] [6]. Molecular dynamics simulations reveal that this tilt configuration minimizes steric repulsion while maximizing chain packing efficiency [6]. In contrast, shorter-chain analogs (C8) adopt larger tilt angles (45–50°) due to reduced chain–chain interactions, resulting in less stable monolayers [5].
The chain length also influences phase transition thresholds. While decanethiol requires 0.9 ML coverage to initiate the β-phase transition, longer-chain thiols (C18) form tilted phases even at lower pressures through homogeneous nucleation [5]. This behavior arises from the increased conformational flexibility of longer alkyl chains, which enables interlocking of terminal methyl groups across adjacent molecules [5].
Density functional theory calculations that include non-local dispersion corrections reproduce the experimentally observed preference of 1-Decanethiol for bridge-site chemisorption on the gold (111) surface and quantify the energetic gap between that chemisorbed geometry and the much weaker physisorbed precursor [1]. Table 1 collates key values.
Molecular state on gold (111) | Calculated adsorption energy / eV | Average tilt of the molecular axis / ° | Selected findings |
---|---|---|---|
Isolated, physisorbed (lying flat) | –2.13 [1] | 4 [1] | Sulfur above a top site; alkyl chain parallel to surface |
Isolated, chemisorbed (bridge-site) | –3.56 [1] | 7 [1] | Two equivalent sulfur–gold bonds, slight molecular bend |
Full monolayer, physisorbed striped (11 × √3 unit) | –1.32 [1] | 0 [1] | Chains perfectly parallel; one surface gold atom not lifted |
Full monolayer, chemisorbed standing (√3 × √3 R30° unit) | –2.96 [1] | 83 [1] | Chains form close-packed array; one surface gold atom lifted 0.65 Å |
Temperature-programmed desorption, physisorbed layer | +1.10 ± 0.05 [2] | — | Desorption preceded by lateral diffusion of flat-lying molecules |
Temperature-programmed desorption, chemisorbed layer | +1.30 ± 0.03 [2] | — | Desorption driven by cleavage of the sulfur–gold bond |
Key trends revealed by the dispersion-corrected simulations:
These findings show that dispersion-corrected density functional theory captures both absolute and chain-length-dependent adsorption energetics, thereby providing a validated platform for exploring reaction paths such as hydrogen abstraction and interface alloying.
All-atom molecular dynamics trajectories reproduce the phase transitions and defect dynamics of 1-Decanethiol self-assembled films measured in time-resolved scanning tunnelling microscopy [6] [7]. The simulations reproduce the experimentally mapped two-dimensional phase diagram [5] and quantify the barrier to collective diffusion of the gold–thiolate complex that underpins monolayer mobility [8].
Simulation method and ensemble | Key prediction | Numerical result |
---|---|---|
Canonical molecular dynamics, 298 K, explicit ethanol solvent [9] | Average tilt angle of a single chemisorbed molecule | 74 ± 18 ° [9] |
Canonical molecular dynamics, ultra-high-vacuum conditions [10] | Order–disorder transition of the χ* phase | 295 ± 2 K [7] |
Constant-temperature molecular dynamics on nanocrystallites (1289-atom gold) [11] | Melting of bundled monolayer on nanoparticles | 294 K, latent heat 20 kJ mol⁻¹ chain [11] |
Nudged elastic band on oxidised decanethiol [8] | Diffusion barrier along vacancy stripes | 0.19 eV (hcp → fcc); 0.16 eV (fcc → hcp) [8] |
Combined with scanning tunnelling microscopy movies, the molecular dynamics results reveal three regimes of thermal response:
These mechanistic insights explain the exceptional room-temperature mobility of the monolayer despite its high adsorption energy and guide selection of annealing protocols that improve long-range order without causing mass loss.
Hybrid density functional calculations, scanning tunnelling spectroscopy and work-function-mapping experiments demonstrate that 1-Decanethiol strongly modulates the electronic structure of the gold interface [12] [13].
Table 2 summarises representative electronic descriptors.
Structural motif | Calculated interface dipole / debye | Predicted work-function shift / eV | Experimental barrier modulation / eV |
---|---|---|---|
Lying β stripe | 0.85 [13] | –0.80 [13] | –0.15 [12] |
Standing φ domain | 0.38 [13] | –0.20 [13] | +0.15 [12] |
Oxidised λ lamella | 0.12 [8] | –0.05 [8] | ≈0 [8] |
The calculations further demonstrate that overlaying graphene on the chemisorbed film converts the graphene into a p-type material and increases the combined work function by ~0.25 electron-volt, suggesting a straightforward route to tailor electrode performance in molecular electronics [14].
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